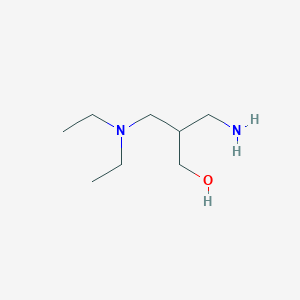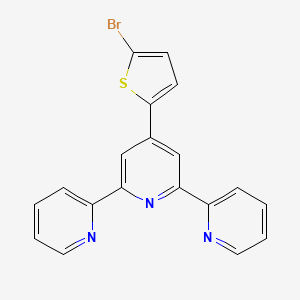
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is a heterocyclic compound that features a combination of thiophene and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.
Reductive Elimination: The two aryl groups are coupled together, and the palladium catalyst is regenerated.
The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and concentration of reagents can further improve the scalability of the production.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The pyridine rings can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically under basic conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted thiophene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydropyridine derivatives.
Scientific Research Applications
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Organic Electronics: This compound can be used as a building block for organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine depends on its application:
Organic Electronics: In OLEDs and OPVs, the compound acts as a charge transport material, facilitating the movement of electrons or holes through the device.
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,7-bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: This compound also features a thiophene ring and is used in organic electronics.
5-(4-bromophenyl)-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines: These compounds have similar brominated aromatic structures and are used in medicinal chemistry.
Uniqueness
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine is unique due to its combination of thiophene and pyridine rings, which provides distinct electronic properties. This makes it particularly suitable for applications in organic electronics and materials science, where specific electronic characteristics are crucial .
Properties
CAS No. |
496859-94-0 |
|---|---|
Molecular Formula |
C19H12BrN3S |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C19H12BrN3S/c20-19-8-7-18(24-19)13-11-16(14-5-1-3-9-21-14)23-17(12-13)15-6-2-4-10-22-15/h1-12H |
InChI Key |
PLOITYRMGFAVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


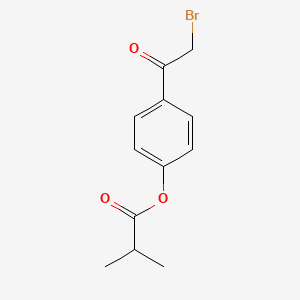
![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
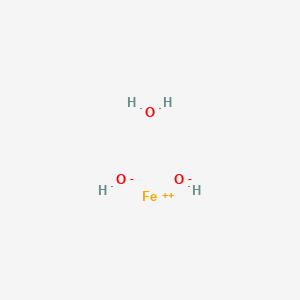
![Phenol, 3-[2-(3,4,5-trimethoxyphenyl)ethyl]-](/img/structure/B14245619.png)
![2-(Benzyloxy)-6-[2-(benzyloxy)ethoxy]naphthalene](/img/structure/B14245625.png)
![Benzene, 1,3-dichloro-2-[2-(2-chloro-5-methoxyphenyl)ethyl]-5-methoxy-](/img/structure/B14245627.png)
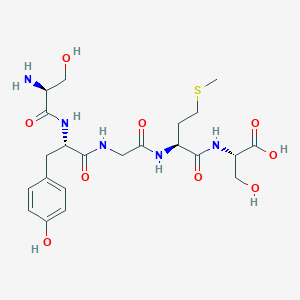
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester](/img/structure/B14245641.png)
![3,7,12,18-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14245643.png)
